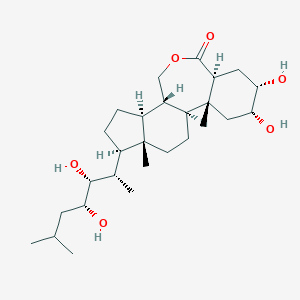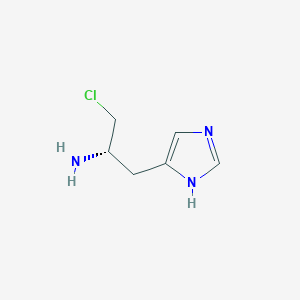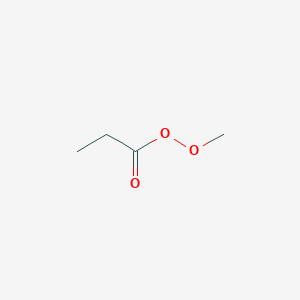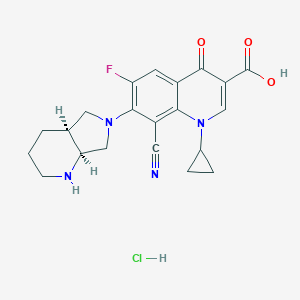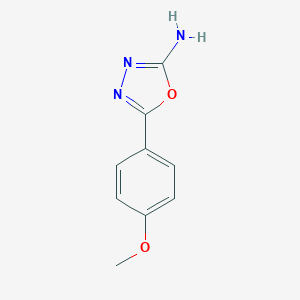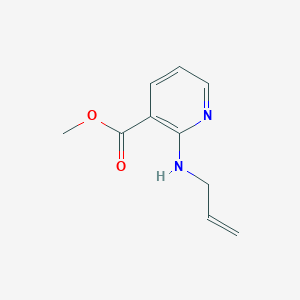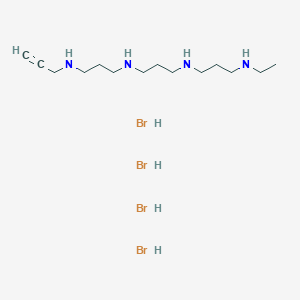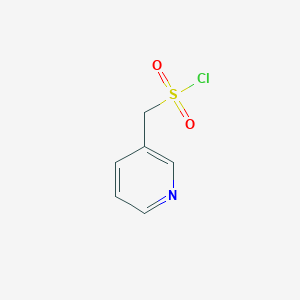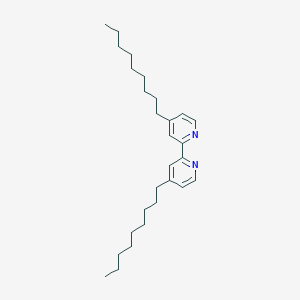
4,4'-Dinonyl-2,2'-bipyridine
Übersicht
Beschreibung
4,4’-Dinonyl-2,2’-bipyridine is a chemical compound with the molecular formula C28H44N2 . It is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It is also used as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .
Molecular Structure Analysis
The molecule of 4,4’-Dinonyl-2,2’-bipyridine has a crystallographically imposed centre of symmetry . A segregated packing structure between the alkyl chain layers and pyridine rings is observed .
Chemical Reactions Analysis
4,4’-Dinonyl-2,2’-bipyridine is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It is also used as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .
Physical And Chemical Properties Analysis
4,4’-Dinonyl-2,2’-bipyridine is a white or off-white powder . Its melting point is between 57.0-67.0°C .
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
4,4'-Dinonyl-2,2'-bipyridine is utilized in the synthesis of ruthenium sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, with hydrophobic alkyl chains and extended π-conjugation, exhibit enhanced red response and higher molar extinction coefficients, contributing to improved solar cell efficiency (Jang et al., 2009). Similar research shows the development of new heteroleptic ruthenium complexes as sensitizers for DSSCs, where the ancillary bipyridine ligand contains hydrophobic substituents, resulting in impressive conversion efficiencies (Yen et al., 2011).
Metal-Organic Architectures
4,4'-Dinonyl-2,2'-bipyridine plays a role in the construction of metal-organic architectures. It's used as a ligand for constructing metallosupramolecular architectures with zinc and copper centers. This facilitates the understanding of on-surface bipyridine derivates based metal-organic architectures (Wang et al., 2017).
Polymerization Processes
This compound is also significant in the field of polymer science. It has been used in the atom transfer radical polymerization of various monomers, demonstrating its versatility in polymer chemistry (Magenau et al., 2012).
Interaction with DNA and Antitumoral Effects
In medical research, complexes involving 4,4'-Dinonyl-2,2'-bipyridine are studied for their interaction with DNA and potential antitumoral effects. For instance, rhenium(I)-diimine complexes carrying long alkyl chains with this compound exhibit pronounced antibacterial activity and inhibit the growth of cancer cells (Balakrishnan et al., 2015).
Molecular Electronics and Sensitizers
In the field of molecular electronics, 4,4'-Dinonyl-2,2'-bipyridine is involved in studies related to charge transfer in self-assembled monolayers of Ru-complexes on insulating oxide films, demonstrating its relevance in molecular wiring of nanocrystals (Wang et al., 2006).
Miscellaneous Applications
Additionally, this compound finds applications in various other fields like synthesis and characterization of bipyridyl derivatives, study of metal-catalyzed “living” radical polymerization, and synthesis of novel ligands for the preparation of polyketone (Guo et al., 2012), (Percec et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-nonyl-2-(4-nonylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFWJXYEWHCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401566 | |
| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dinonyl-2,2'-bipyridine | |
CAS RN |
142646-58-0 | |
| Record name | 4,4′-Dinonyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142646-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



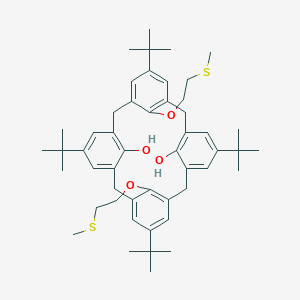
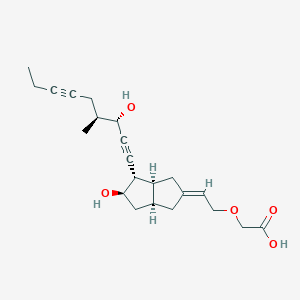
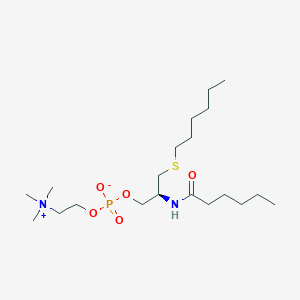
![[5'-13C]thymidine](/img/structure/B119643.png)
